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molecular formula C23H24ClN3O5 B8276091 5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide

5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide

Cat. No. B8276091
M. Wt: 457.9 g/mol
InChI Key: APGOABVITLQCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705027B2

Procedure details

BCl3 (1M sol. in CH2Cl2, 3.87 ml, 3.87 mmol) was added dropwise to a solution of the crude 5-(2,4-Bis-benzyloxy-5-chloro-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (810 mg, ˜1.29 mmol) in CH2Cl2 (30 ml) at 0° C. The reaction was then allowed to reach RT. Saturated aqueous NaHCO3 (40 ml) was then added slowly and the resultant mixture concentrated in vacuo. This was then partitioned between EtOAc (3×50 ml) and water (50 ml). The combined, dried (Na2SO4) organics were evaporated in vacuo. Flash chromatography eluting with CH2Cl2—10% MeOH/1% NH3/CH2Cl2 afforded 5-(5-Chloro-2,4-dihydroxy-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (380 mg, 64% over 2 steps) as a yellow foam, LC/MS: RT=1.751 min. 458.2 (MH+).
Name
Quantity
3.87 mL
Type
reactant
Reaction Step One
Name
5-(2,4-Bis-benzyloxy-5-chloro-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[CH2:5]([NH:7][C:8]([C:10]1[C:14]([C:15]2[CH:20]=[CH:19][C:18]([CH2:21][N:22]3[CH2:27][CH2:26][O:25][CH2:24][CH2:23]3)=[CH:17][CH:16]=2)=[C:13]([C:28]2[CH:33]=[C:32]([Cl:34])[C:31]([O:35]CC3C=CC=CC=3)=[CH:30][C:29]=2[O:43]CC2C=CC=CC=2)[O:12][N:11]=1)=[O:9])[CH3:6].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:5]([NH:7][C:8]([C:10]1[C:14]([C:15]2[CH:16]=[CH:17][C:18]([CH2:21][N:22]3[CH2:27][CH2:26][O:25][CH2:24][CH2:23]3)=[CH:19][CH:20]=2)=[C:13]([C:28]2[CH:33]=[C:32]([Cl:34])[C:31]([OH:35])=[CH:30][C:29]=2[OH:43])[O:12][N:11]=1)=[O:9])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
3.87 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
5-(2,4-Bis-benzyloxy-5-chloro-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide
Quantity
810 mg
Type
reactant
Smiles
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CONCENTRATION
Type
CONCENTRATION
Details
the resultant mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was then partitioned between EtOAc (3×50 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
organics were evaporated in vacuo
WASH
Type
WASH
Details
Flash chromatography eluting with CH2Cl2—10% MeOH/1% NH3/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)Cl)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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